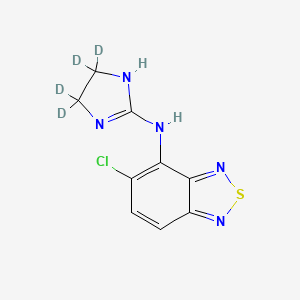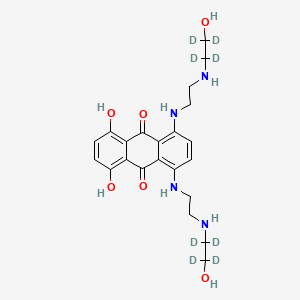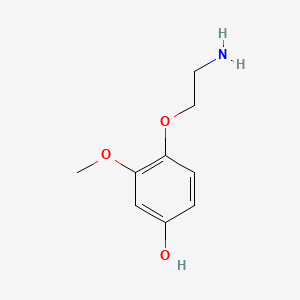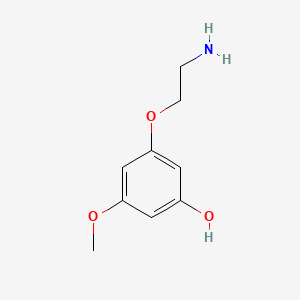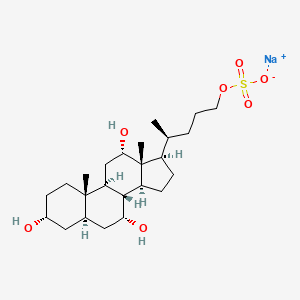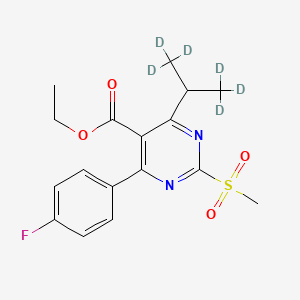
Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d6 is a chemical compound with the molecular formula C17H19FN2O4S . It is used in various biochemical applications .
Molecular Structure Analysis
The molecular structure of this compound comprises of a pyrimidine ring which is a six-membered ring with two nitrogen atoms, attached to a fluorophenyl group, an isopropyl group, and a methylsulfonyl group . The ‘d6’ indicates that it is a deuterated compound, meaning some of the hydrogen atoms in the molecule have been replaced with deuterium, an isotope of hydrogen .Physical and Chemical Properties Analysis
The compound has a molecular weight of 372.44 . Other physical and chemical properties such as melting point, solubility, and appearance are not provided in the available resources .Applications De Recherche Scientifique
Synthesis and Molecular Corroboration
Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d6 is a key precursor in synthesizing novel pyrazole derivatives with potential medicinal applications. Its derivatives demonstrate antioxidant, anti-breast cancer, and anti-inflammatory properties. Molecular docking studies suggest their interactions with enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase, highlighting potential roles as COX-2 inhibitors or anti-inflammatory drugs (Thangarasu et al., 2019).
Supramolecular Aggregation
The compound participates in forming polysubstituted pyridines with structures stabilized through intermolecular interactions, such as C-H...O, C-H...F, and C-H...π interactions. These interactions contribute to the stability of the crystal structure of its derivatives (Suresh et al., 2007).
Synthesis of Antibacterial and Antifungal Agents
Derivatives of this compound are synthesized and screened for antibacterial and antifungal activities. Such studies are crucial in the development of new pharmaceutical agents with potential application in treating various microbial infections (Shanmugasundaram et al., 2011).
Nonlinear Optical Properties
Studies indicate that derivatives of this compound show potential in nonlinear optics (NLO) applications. This research contributes to the development of materials with NLO properties for use in advanced optoelectronic technologies (Hussain et al., 2020).
Cytotoxic Activity
Research into the cytotoxic activity of its derivatives against various cancer cell lines is an ongoing area of exploration. This includes the examination of structural differences and hydrogen-bond interactions in various derivatives (Stolarczyk et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-methylsulfonylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c1-5-24-16(21)13-14(10(2)3)19-17(25(4,22)23)20-15(13)11-6-8-12(18)9-7-11/h6-10H,5H2,1-4H3/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKBGWJNCCQBON-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1C(C)C)S(=O)(=O)C)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=NC(=NC(=C1C(=O)OCC)C2=CC=C(C=C2)F)S(=O)(=O)C)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747760 |
Source


|
| Record name | Ethyl 4-(4-fluorophenyl)-2-(methanesulfonyl)-6-[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185128-49-7 |
Source


|
| Record name | Ethyl 4-(4-fluorophenyl)-2-(methanesulfonyl)-6-[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

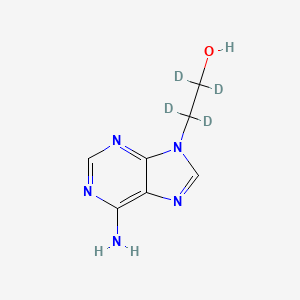
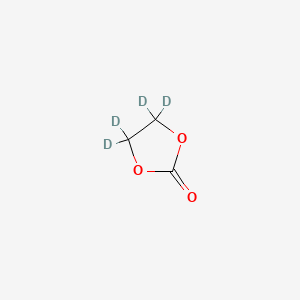
![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B562752.png)
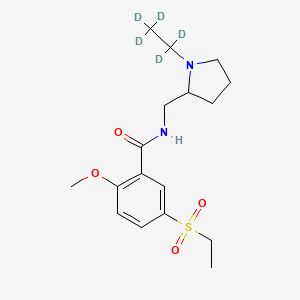
![carbamic acid;5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide](/img/structure/B562759.png)


